

1,3-dibromobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromobenzene

Cat. No.: B047543

[Get Quote](#)

An In-depth Technical Guide to 1,3-Dibromobenzene

This technical guide provides a comprehensive overview of **1,3-dibromobenzene**, a versatile aromatic compound utilized in a wide range of applications, from pharmaceuticals to materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Core Properties and Identifiers

1,3-Dibromobenzene, also known as m-dibromobenzene, is a colorless liquid at room temperature.^[1] Its fundamental properties and chemical identifiers are summarized below for easy reference.

Table 1: Physicochemical Properties of **1,3-Dibromobenzene**

Property	Value
Molecular Formula	C ₆ H ₄ Br ₂ [1] [2] [3] [4]
Molecular Weight	235.906 g/mol [1]
Appearance	Colorless liquid [1] [4]
Density	1.952 g/mL at 25 °C [5] [6]
Melting Point	-7.0 °C [1] [4] [7]
Boiling Point	218-220 °C [1] [8]
Refractive Index	1.608 (n _{20/D}) [5] [6]
Solubility	Insoluble in water. [8] Soluble in organic solvents. [4]

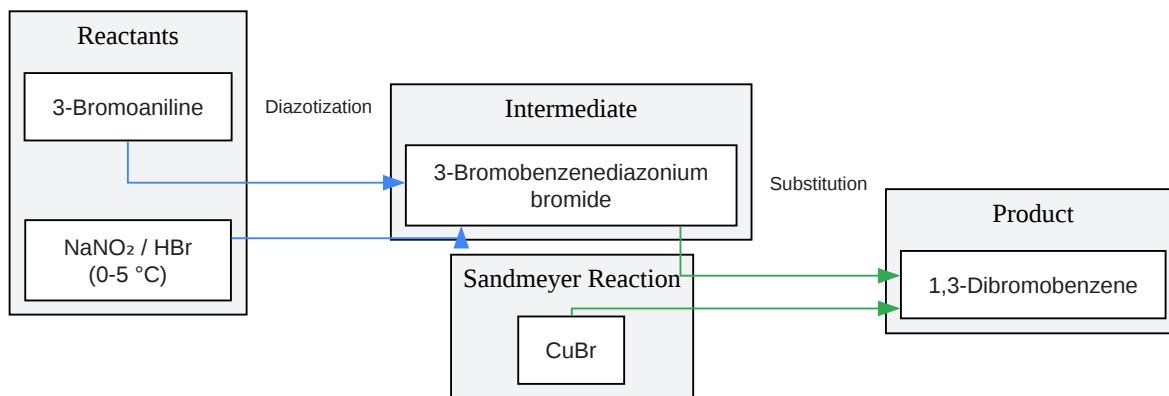
Table 2: Chemical Identifiers for **1,3-Dibromobenzene**

Identifier	Value
CAS Number	108-36-1 [1] [2] [3]
PubChem CID	7927 [1] [4]
EC Number	203-574-2 [1] [5]
SMILES	C1=CC(=CC(=C1)Br)Br [1]
InChI Key	JSRLURSZEMLAFO-UHFFFAOYSA-N [1]

Synthesis of 1,3-Dibromobenzene

The preparation of **1,3-dibromobenzene** can be effectively achieved through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction using cuprous bromide.[\[1\]](#) This method provides a reliable route to the desired meta-substituted product.

Experimental Protocol: Sandmeyer Reaction


This protocol outlines the synthesis of **1,3-dibromobenzene** from 3-bromoaniline.

Materials:

- 3-bromoaniline
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Ice
- Diethyl ether
- Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Diazotization:** Dissolve 3-bromoaniline in aqueous hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
- **Work-up:** After the addition is complete and gas evolution has ceased, the mixture is heated (e.g., by steam distillation) to drive the reaction to completion and remove the product.
- **Extraction:** Separate the organic layer. Wash it sequentially with water, dilute sodium hydroxide solution to remove any acidic impurities, and finally with water again.
- **Drying and Purification:** Dry the crude **1,3-dibromobenzene** over an anhydrous drying agent like magnesium sulfate. The final product can be purified by distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,3-Dibromobenzene** via Sandmeyer Reaction.

Chemical Reactivity and Applications

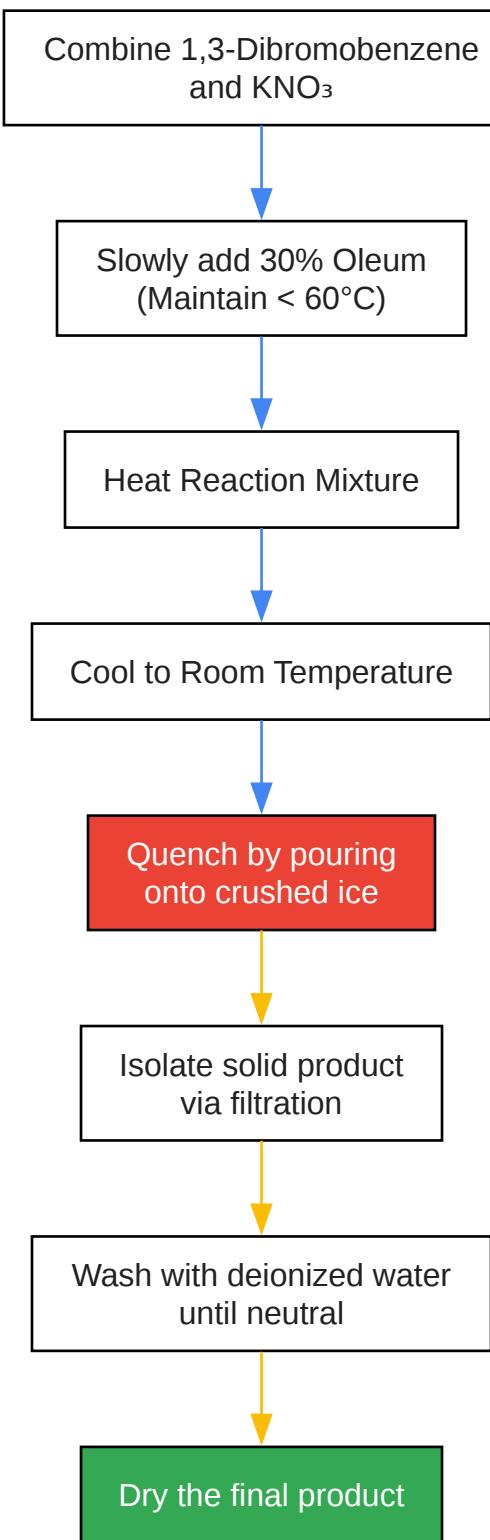
1,3-Dibromobenzene is a valuable precursor in organic synthesis, participating in various cross-coupling and substitution reactions.^[4] Its bromine atoms can be selectively functionalized to create more complex molecules. For instance, it serves as a starting material in the synthesis of the antiviral drug Lufotrelvir.^[1] It is also used in Suzuki coupling reactions and can undergo nitration under forcing conditions.^[8]

Nitration of 1,3-Dibromobenzene

A key reaction is the nitration to form 1,3-Dibromo-2,4,6-trinitrobenzene, a highly nitrated compound.^[9] This electrophilic aromatic substitution requires potent nitrating agents due to the deactivating nature of the two bromine atoms.^[9]

Experimental Protocol: Synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene

This protocol details the nitration of **1,3-dibromobenzene**.^[9]


Materials:

- **1,3-dibromobenzene**
- Potassium nitrate (KNO₃)
- 30% Oleum (fuming sulfuric acid)
- Crushed ice
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask, combine **1,3-dibromobenzene** and potassium nitrate.[9]
- Addition of Oleum: While stirring and cooling the flask in an ice bath, carefully and slowly add 30% oleum. The temperature must be maintained below 60°C.[9]
- Heating: After the addition is complete, the mixture is carefully heated to facilitate the reaction. The progress can be monitored by appropriate analytical techniques.
- Quenching: Once the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[9]
- Isolation: The solid product precipitates out of the solution. Collect the solid by filtration using a Buchner funnel.
- Washing and Drying: Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.[9] Dry the purified product in a desiccator or a vacuum oven at a low temperature.[9]

Safety Precaution: This reaction involves highly corrosive and reactive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the nitration of **1,3-dibromobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,3-二溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3-二溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,3-dibromobenzene [stenutz.eu]
- 8. 1,3-Dibromobenzene | 108-36-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1,3-dibromobenzene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047543#1-3-dibromobenzene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b047543#1-3-dibromobenzene-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com